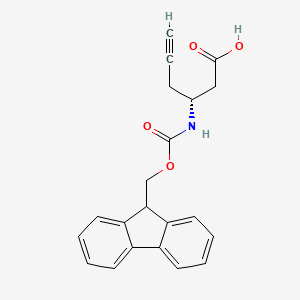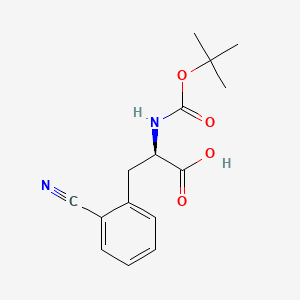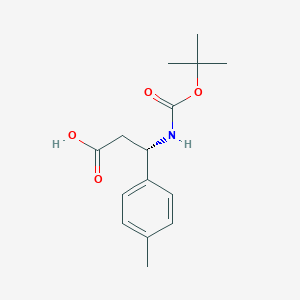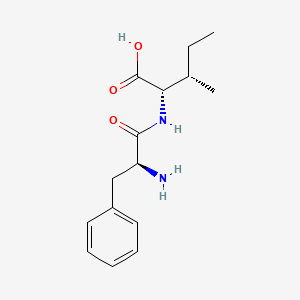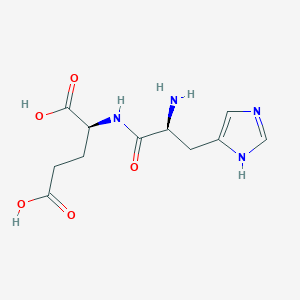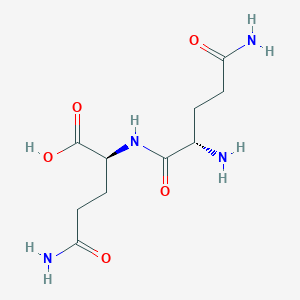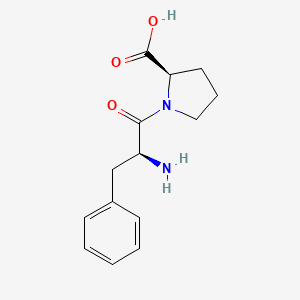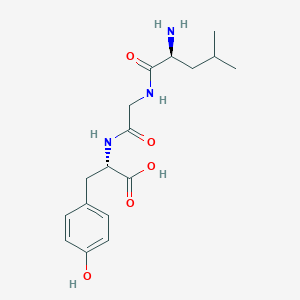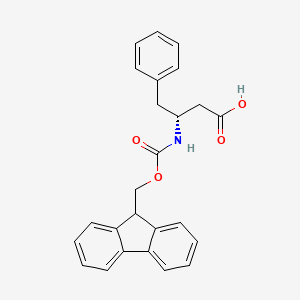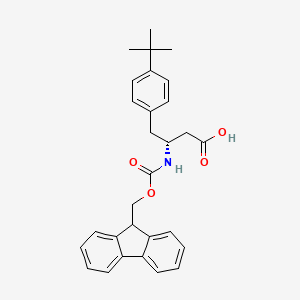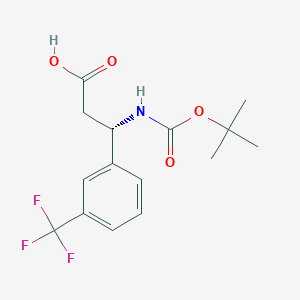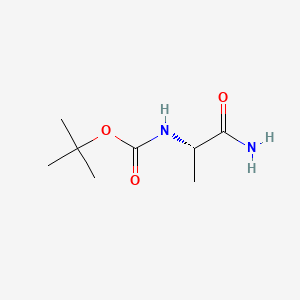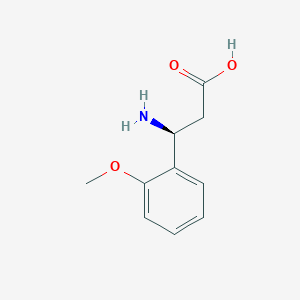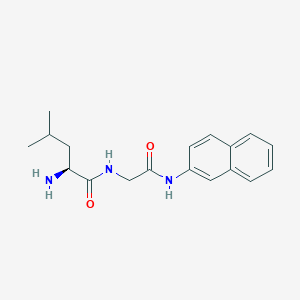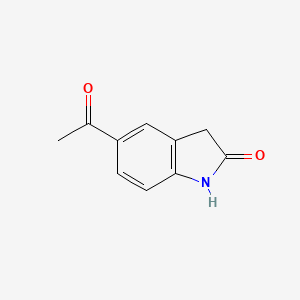
5-Acetyloxindole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetyl-substituted heterocycles is a topic of interest in several papers. For instance, a three-component synthesis method is described for creating highly functionalized 5-acetyloxazoles, which involves the use of lithiated alkoxyallenes, nitriles, and carboxylic acids, followed by treatment with trifluoroacetic acid to yield the desired products . Similarly, 5-acetyl-1,3,4-thiadiazolines are synthesized through a [4π + 2π] cycloaddition reaction of C-acetyl nitrile imines with sulfur dipolarophiles . These methods highlight the versatility and reactivity of acetyl groups in heterocyclic chemistry.
Molecular Structure Analysis
The molecular structure of acetyl-substituted compounds is crucial for their biological activity and physical properties. For example, the crystal structure of 5-acetyl-2'-deoxyuridine reveals a planar pyrimidine ring with the acetyl group inclined at a small angle, indicating the potential for specific interactions with biological targets . Similarly, structural features of 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles have been examined, showing different conformations and stereochemistries that could influence their reactivity .
Chemical Reactions Analysis
Acetyl-substituted heterocycles undergo various chemical reactions that can be used to synthesize biologically active compounds. For instance, 5-acetylthiazoles participate in reactions that lead to the production of compounds with potential biological importance . The versatility of the acetyl group allows for further synthetic transformations, as seen in the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione, which can be further reacted to produce a range of antimicrobial and anti-inflammatory agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetyl-substituted compounds are influenced by their molecular structure. The presence of the acetyl group can affect the absorption spectra, redox behavior, and other properties relevant to their applications. For example, the UV absorption spectra of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones show strong absorption bands due to π-π* transitions of the oxadiazole group, which could be indicative of their electronic properties . These properties are essential for understanding the potential uses of these compounds in various fields.
Applications De Recherche Scientifique
-
Synthesis of Spiroindole and Spirooxindole Scaffolds
- Field : Organic Chemistry
- Application Summary : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Methods of Application : The synthesis of these compounds involves obtaining molecules based on spiroindole and spirooxindole derivatives .
- Results : These compounds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
-
Stereoselective Synthesis of Spirocyclic Oxindoles
- Field : Organic and Medicinal Chemistry
- Application Summary : This involves the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
- Methods of Application : The review analyses the development of new synthetic strategies to form these chemical entities in a stereoselective manner .
- Results : These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application Summary : Indole derivatives, such as Indole-3-acetic acid, are of wide interest because of their diverse biological and clinical applications .
- Methods of Application : Indole-3-acetic acid is produced by the degradation of tryptophan in higher plants .
- Results : These derivatives have important pharmacological activity .
-
Antiviral Activity of Indole Derivatives
- Field : Pharmacology
- Application Summary : Indole derivatives have been found to possess antiviral activity .
- Methods of Application : Specific indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide have been prepared and tested for antiviral activity .
- Results : These indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Enantioselective Synthesis of Spirocyclic Oxindoles
- Field : Organic Chemistry
- Application Summary : This involves the development of novel synthetic strategies to form new chemical entities in a stereoselective manner .
- Methods of Application : The review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
- Results : These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
-
Biological and Drug Discovery Applications of Spirooxindoles
- Field : Pharmacology
- Application Summary : Spirooxindoles are important synthetic targets possessing extended biological activity and drug discovery applications .
- Methods of Application : This review focuses on the various strategies for the enantioselective synthesis of spirocyclic oxindoles .
- Results : These compounds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
-
Application of Indoles in Multicomponent Reactions
- Field : Organic Chemistry
- Application Summary : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
- Methods of Application : Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Results : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
-
Development of Novel Synthetic Strategies
- Field : Organic and Medicinal Chemistry
- Application Summary : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
- Methods of Application : This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
- Results : It highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
Safety And Hazards
Orientations Futures
Indoles, including 5-Acetyloxindole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of structure–function relationships between material properties and biological performance are important future directions .
Propriétés
IUPAC Name |
5-acetyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMQSJQDTTZJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436865 | |
| Record name | 5-ACETYLOXINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyloxindole | |
CAS RN |
64483-69-8 | |
| Record name | 5-ACETYLOXINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


